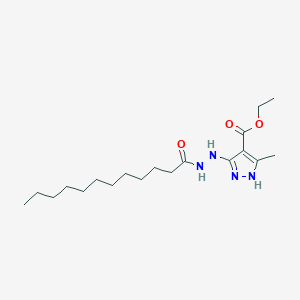![molecular formula C26H24ClN3O4 B290125 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and signaling pathways that are involved in disease progression. This inhibition leads to the suppression of cell growth and proliferation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has various biochemical and physiological effects. Studies have shown that this compound has the ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects make it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone in lab experiments is its unique chemical structure, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are various future directions for the study of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone. One of the most significant directions is the development of more efficient synthesis methods that can produce this compound in large quantities. Additionally, the study of the mechanism of action and the biochemical and physiological effects of this compound can lead to the development of more effective therapeutic agents for various diseases. Finally, the study of the potential side effects of this compound can lead to the development of safer therapeutic agents.
Métodos De Síntesis
The synthesis of 5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 3,4-dimethoxybenzaldehyde, 3-methoxybenzylamine, and 5-chloro-1-phenylpyrazin-2(1H)-one in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone has various scientific research applications due to its unique chemical structure. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
Fórmula molecular |
C26H24ClN3O4 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methylamino]-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C26H24ClN3O4/c1-32-20-11-7-8-17(14-20)16-28-25-26(31)30(19-9-5-4-6-10-19)23(24(27)29-25)18-12-13-21(33-2)22(15-18)34-3/h4-15H,16H2,1-3H3,(H,28,29) |
Clave InChI |
KEWJCBHFKNBFCA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC(=CC=C4)OC)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)N2C3=CC=CC=C3)NCC4=CC(=CC=C4)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)


methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)